Phosphoric acid, diethyl p-(methylthio)phenyl ester

Übersicht

Beschreibung

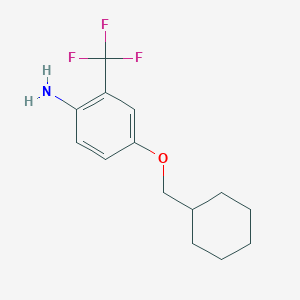

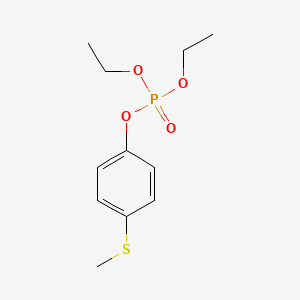

“Phosphoric acid, diethyl p-(methylthio)phenyl ester” is a chemical compound with the molecular formula C11H17O4PS1. It is also known as “Phenol, p-(methylthio)-, diethyl phosphate” and "Fensulfothion oxon sulfide"1.

Synthesis Analysis

The synthesis of “Phosphoric acid, diethyl p-(methylthio)phenyl ester” is not explicitly mentioned in the search results. However, phosphates are generally synthesized by esterification, hydrolysis, and oxidation2. For a detailed synthesis process, it is recommended to refer to a specialized chemical synthesis database or literature.Molecular Structure Analysis

The molecular structure of “Phosphoric acid, diethyl p-(methylthio)phenyl ester” is not directly provided in the search results. For an accurate molecular structure, it is recommended to refer to a reliable chemical database or use a molecular modeling software.Chemical Reactions Analysis

The specific chemical reactions involving “Phosphoric acid, diethyl p-(methylthio)phenyl ester” are not provided in the search results. However, organophosphates, which this compound is a part of, are susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides3. Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides3.Physical And Chemical Properties Analysis

The physical and chemical properties of “Phosphoric acid, diethyl p-(methylthio)phenyl ester” include a density of 1.3±0.1 g/cm3, boiling point of 300.9±34.0 °C at 760 mmHg, and a flash point of 135.8±25.7 °C4. It has 4 H bond acceptors, 0 H bond donors, 5 freely rotating bonds, and a polar surface area of 80 Å24.Wissenschaftliche Forschungsanwendungen

Microbial Degradation of Pesticides

- A study by Sheela and Pai (1983) investigated the metabolism of fensulfothion, a compound similar to Phosphoric acid, diethyl p-(methylthio)phenyl ester, by soil bacteria. They found that Pseudomonas alcaligenes C1 can use fensulfothion as a carbon source, degrading it into p-methylsulfinyl phenol and diethyl phosphorothioic acid. This microbial degradation pathway offers potential for the detoxification of pesticide residues (Sheela & Pai, 1983).

Synthesis and Utilization in Chemistry

- The compound has been used in the effective esterification of carboxylic acids, as studied by Won et al. (2007). They demonstrated its efficiency in selectively forming esters in good to excellent yields (Won et al., 2007).

- Kokare et al. (2007) developed a novel reagent, phosphoric acid diethyl ester 2-phenyl-benzimidazol-1-yl ester, for preparing O-alkyl hydroxamic acids. Their study highlights the compound's utility in synthesizing enantiomerically pure compounds with negligible racemization (Kokare et al., 2007).

Environmental and Agricultural Applications

- Johnson (1970) explored the influence of organophosphorus pesticides, including compounds similar to Phosphoric acid, diethyl p-(methylthio)phenyl ester, on nematode populations and seed production in centipede grass. The study indicates its potential in controlling specific pests in agriculture (Johnson, 1970).

Safety And Hazards

“Phosphoric acid, diethyl p-(methylthio)phenyl ester” is highly toxic by oral or skin exposure3. Its effects are probably due to action on the nervous system3. This compound may cause death through respiratory arrest3. When heated to decomposition, it emits very toxic fumes of sulfur oxides and phosphorus oxides3.

Zukünftige Richtungen

The future directions of “Phosphoric acid, diethyl p-(methylthio)phenyl ester” are not explicitly mentioned in the search results. However, given its toxicity, research could focus on safer handling methods, alternative compounds with less toxicity, or potential antidotes for exposure.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or literature.

Eigenschaften

IUPAC Name |

diethyl (4-methylsulfanylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O4PS/c1-4-13-16(12,14-5-2)15-10-6-8-11(17-3)9-7-10/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLXYMUBBUYUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

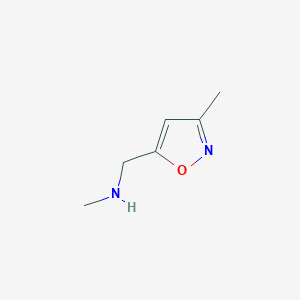

CCOP(=O)(OCC)OC1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184730 | |

| Record name | Phosphoric acid, diethyl p-(methylthio)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphoric acid, diethyl p-(methylthio)phenyl ester | |

CAS RN |

3070-13-1 | |

| Record name | Phosphoric acid, diethyl 4-(methylthio)phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3070-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, diethyl p-(methylthio)phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: 2OPO&O2&OR DS1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, diethyl p-(methylthio)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine](/img/structure/B1359968.png)

![ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate](/img/structure/B1359972.png)

![4-{3-[2-(Methyl{[(2-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-YL}benzoic acid](/img/structure/B1359977.png)

![4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid](/img/structure/B1359981.png)

![{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine](/img/structure/B1359982.png)

![Methyl [1-(methoxymethyl)cyclopentyl]carbamate](/img/structure/B1359984.png)